2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the chlorination and fluorination of 3-picoline to introduce the trifluoromethyl group, followed by the assembly of the pyridine ring . The triazole ring is then formed through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the triazole ring.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Contains a similar pyridine ring but different functional groups
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)6-10(8-21-14)16(18,19)20)15(25)23(9)11-4-3-5-12(7-11)26-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUQHMKDESOWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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